6-Amino-2-methyl-4H-chromen-4-one

Description

Significance of the Chromenone Scaffold in Research

The chromenone scaffold is a fundamental structural motif found in a plethora of naturally occurring compounds, particularly in plants, where they are known as flavonoids and isoflavonoids. cancer.gov These natural products exhibit a wide array of biological activities, which has spurred immense interest in the synthesis and evaluation of synthetic chromenone derivatives. The inherent chemical properties of the chromenone core, including its planarity, potential for hydrogen bonding, and ability to intercalate with biological macromolecules, contribute to its significance. acs.org

In medicinal chemistry, the chromenone scaffold serves as a versatile template for the design of novel therapeutic agents. cancer.govacs.org Researchers have successfully developed chromenone-based compounds with a broad spectrum of pharmacological activities. nih.govnih.gov The structural rigidity and the possibility of introducing various substituents at different positions of the chromenone ring allow for the fine-tuning of their biological profiles, making them attractive candidates for drug discovery programs targeting a range of diseases. acs.orgnih.gov

Overview of 4H-Chromen-4-one Derivatives in Chemical Science

Within the broader class of chromenones, the 4H-chromen-4-one isomers are of particular importance. These compounds, also known as flavones when a phenyl group is attached at the 2-position, are characterized by the carbonyl group at the 4-position of the pyranone ring. This arrangement imparts specific chemical reactivity and electronic properties that are central to their utility in chemical science.

The synthesis of 4H-chromen-4-one derivatives is a well-established area of organic chemistry, with numerous methods developed to construct this heterocyclic system. researchgate.netipb.pt These synthetic strategies often involve the cyclization of appropriately substituted phenols and β-dicarbonyl compounds or related precursors. nih.govacs.org The continuous development of novel and efficient synthetic routes, including palladium-catalyzed reactions and multi-component approaches, has expanded the accessible chemical space of 4H-chromen-4-one derivatives. ipb.ptacs.orgacs.org These advancements have not only facilitated the synthesis of known compounds but have also enabled the creation of new and complex molecular architectures based on the 4H-chromen-4-one scaffold. beilstein-journals.orgorganic-chemistry.org

Compound Profile: 6-Amino-2-methyl-4H-chromen-4-one

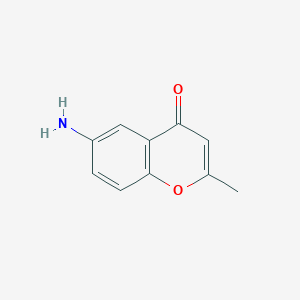

The specific derivative, this compound, represents a key building block in the synthesis of more complex molecules. Its chemical structure features an amino group at the 6-position and a methyl group at the 2-position of the 4H-chromen-4-one core.

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 75487-98-8 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Melting Point | 275 °C |

| Boiling Point | 347.4±42.0 °C (Predicted) |

| Density | 1.275±0.06 g/cm³ (Predicted) |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various established synthetic routes in organic chemistry. A common approach involves the cyclization of a substituted phenol (B47542) with a β-ketoester. For this specific compound, the synthesis would likely start from a 4-aminophenol (B1666318) derivative.

One plausible synthetic pathway involves the Pechmann condensation, where a phenol reacts with a β-ketoester under acidic conditions. In this case, 4-aminophenol or a protected version could be reacted with ethyl acetoacetate (B1235776) to form a coumarin (B35378) intermediate, which could then be rearranged to the chromone (B188151).

Alternatively, the Baker-Venkataraman rearrangement is another classical method for synthesizing chromones. This involves the acylation of a 2-hydroxyacetophenone, followed by base-catalyzed rearrangement and subsequent cyclization. To obtain the 6-amino substitution, a 2-hydroxy-5-aminoacetophenone would be a key starting material.

More modern synthetic methodologies, such as those employing palladium catalysis, have also been developed for the efficient construction of the 4H-chromen-4-one scaffold. acs.orgacs.org These methods often offer milder reaction conditions and greater functional group tolerance, which could be advantageous for the synthesis of this compound.

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the amino group, the α,β-unsaturated ketone system within the pyranone ring, and the methyl group.

The amino group at the 6-position is a versatile handle for further functionalization. It can undergo a wide range of reactions typical of aromatic amines, such as diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl). It can also be acylated to form amides or alkylated.

The α,β-unsaturated ketone moiety in the pyranone ring is susceptible to nucleophilic attack, particularly at the 2-position. The carbonyl group at the 4-position can also undergo reactions such as reduction or condensation. For instance, it can be converted to a thione (4-thioxo) using reagents like Lawesson's reagent. acs.org

The methyl group at the 2-position can potentially undergo condensation reactions under appropriate basic conditions.

These reactive sites allow this compound to serve as a versatile precursor for a wide range of derivatives. For example, the amino group can be incorporated into larger heterocyclic systems, or it can be modified to modulate the electronic properties and biological activity of the molecule. The synthesis of various substituted 2-amino-4H-chromenes has been reported through multi-component reactions involving aldehydes, malononitrile (B47326), and a phenol derivative, showcasing the utility of the chromene scaffold in generating diverse molecular libraries. nih.govrsc.orgacs.org

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl proton on the pyranone ring, the methyl protons, and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon, the carbons of the double bond in the pyranone ring, the aromatic carbons, and the methyl carbon. The chemical shift of the carbon attached to the amino group would also be characteristic.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information. For example, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of 175.18.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key peaks would include N-H stretching vibrations for the amino group, a strong C=O stretching vibration for the ketone, C=C stretching for the aromatic ring and the pyranone ring, and C-O-C stretching for the ether linkage.

Applications in Chemical Research

In the field of chemical research, this compound is primarily utilized as a versatile building block and a scaffold for the development of new chemical entities.

Its application as a building block in organic synthesis stems from the reactivity of its functional groups. The amino group, in particular, allows for the straightforward introduction of this chromenone moiety into larger and more complex molecules. This is valuable in the construction of libraries of compounds for screening purposes in drug discovery and materials science.

As a scaffold for developing new compounds , the this compound core provides a rigid and well-defined three-dimensional structure that can be systematically modified. Researchers can synthesize a variety of derivatives by reacting the amino group or other positions on the chromenone ring. acs.org These derivatives can then be evaluated for their biological or material properties. The chromene scaffold, in general, has been explored for its potential in various therapeutic areas. nih.gov The synthesis of diverse 2-amino-4H-chromene derivatives has been a subject of interest, with studies exploring their potential applications. nih.govacs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLBWSUCOKUEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 6 Amino 2 Methyl 4h Chromen 4 One Derivatives

General Principles of SAR in Chromenone Research

The chromen-4-one (also known as chromone) scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for a wide array of biologically active compounds. researchgate.netnih.gov The inherent properties of the chromenone ring system, including its planarity and the presence of a reactive carbonyl group, make it a versatile starting point for developing new therapeutic agents. researchgate.net The saturation of the C2-C3 double bond to form a chromanone can lead to significant changes in biological activity, highlighting the importance of this feature. nih.govnih.gov

General SAR principles derived from extensive research on chromenone derivatives reveal several key trends:

The Chromenone Core: The bis-chromone scaffold has been identified as a fundamental structure for designing agents with anti-proliferative properties. nih.gov The core structure itself is crucial, as its conversion to a chromanone has been shown to decrease activity in certain contexts. nih.gov

Electronic Effects: The biological activity of chromenone derivatives is significantly influenced by the electronic nature of their substituents. The presence of electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), or hydrogen-bonding groups like hydroxyl (-OH), often enhances biological activity. researchgate.netnih.gov Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), can sometimes lead to a reduction in activity. researchgate.net

Positional Importance of Substituents: The location of substituents on the chromenone ring is critical. For instance, in studies on sirtuin inhibitors, substituents at the 6- and 8-positions were found to be more important for activity than those at other positions. acs.org Similarly, for cholinesterase inhibition, substitutions at certain positions (R1 and R2) were found to be favorable, while modifications at another position (R3) diminished potency. nih.gov

Lipophilicity: The lipophilicity (hydrophobicity) of substituents also plays a vital role. In the development of antitumor 4H-benzo[h]chromenes, increased lipophilicity was correlated with enhanced cytotoxic activity against various cancer cell lines. researchgate.net

These general principles provide a strategic framework for the rational design of novel 6-amino-2-methyl-4H-chromen-4-one derivatives with tailored biological profiles.

Impact of Substituents on Biological Activity Profiles (Excluding Clinical Outcomes)

The biological activities of this compound analogs are profoundly dictated by the nature and position of various substituents on the chromenone core. Systematic modifications have elucidated clear SAR trends for different biological targets, such as enzyme inhibition and anticancer activity.

Anticholinesterase Activity: In the context of developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, the substitution pattern on the chromenone scaffold is a key determinant of potency and selectivity. nih.gov Studies on a series of 7-amino-7,8-dihydro-4H-chromenone derivatives revealed that:

Substitutions at the R¹ and R² positions generally favored BChE inhibition. nih.gov

Increasing the bulkiness of substituents at the R¹ position, such as with 4-chlorobenzyloxy and 4-bromobenzyloxy groups, significantly enhanced BChE inhibitory activity. nih.gov This is attributed to the larger active site of BChE compared to AChE, which can accommodate bulkier groups. nih.gov

Conversely, bulky substituents at the R¹ position led to a decrease in potency against AChE. nih.gov

Substitutions at the R³ position were found to be unfavorable, resulting in lower potency against both AChE and BChE. nih.gov

Sirtuin Inhibition: For chroman-4-one derivatives designed as sirtuin 2 (SIRT2) inhibitors, SAR studies have highlighted the importance of substituents on the aromatic ring. acs.org

Substituents at the 6- and 8-positions are crucial for significant inhibition. acs.org The unsubstituted 2-pentylchroman-4-one, for example, lost all inhibitory activity. acs.org

The size of the substituents at positions 6 and 8 is important, with larger groups being necessary for notable inhibition. acs.org

Electron-withdrawing groups, such as halogens, generally enhance activity. For instance, replacing halogens with methyl groups led to a slight decrease in activity. acs.org Interestingly, the difluorinated derivative was considerably less active than other dihalogenated compounds, suggesting that while electron-withdrawing properties are beneficial, they are not the sole factor for strong inhibition. acs.org

An electron-donating methoxy group at the 6-position caused a significant drop in inhibitory activity compared to an electron-withdrawing nitro group at the same position. acs.org

Anticancer Activity: In the design of bis-chromenone derivatives with anti-proliferative activity against human cancer cells, specific substitutions were found to enhance cytotoxicity. nih.gov

A 5-cyclohexylmethoxy group on one of the chromenone rings was shown to increase activity. nih.gov

The presence of an electron-donating group (like -CH3 or -OCH3) or a hydrogen-bonding group (-OH) on the second chromenone ring also contributed to increased activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of chromenone derivatives based on published research.

| Chromenone Scaffold | Substituent & Position | Biological Target/Activity | Observed Effect | Reference |

| 7-Amino-7,8-dihydro-4H-chromenone | 4-chlorobenzyloxy at R¹ | BChE Inhibition | Significantly increased inhibitory activity | nih.gov |

| 7-Amino-7,8-dihydro-4H-chromenone | Bulky group at R¹ | AChE Inhibition | Decreased potency | nih.gov |

| 7-Amino-7,8-dihydro-4H-chromenone | Substitution at R³ | AChE & BChE Inhibition | Reduced potency | nih.gov |

| 2-Pentylchroman-4-one | Chloro at C-6, Bromo at C-8 | SIRT2 Inhibition | Potent inhibition | acs.org |

| 2-Pentylchroman-4-one | Fluoro at C-6 & C-8 | SIRT2 Inhibition | Considerably less active than chloro/bromo analogs | acs.org |

| 2-Pentylchroman-4-one | Methoxy at C-6 | SIRT2 Inhibition | Decreased inhibitory activity | acs.org |

| Bis-chromenone | 5-cyclohexylmethoxy | Anti-proliferative | Increased activity | nih.gov |

| Bis-chromenone | -CH3, -OCH3, -OH on second ring | Anti-proliferative | Increased activity | nih.gov |

Molecular Features Critical for Specific Biological Interactions

The biological activity of this compound derivatives arises from their precise interactions with molecular targets. Understanding these interactions at an atomic level is crucial for rational drug design. Molecular docking and simulation studies have provided valuable insights into the binding modes of chromenones.

Cholinesterase Inhibition: For cholinesterase inhibitors, specific interactions within the enzyme's active site are essential for potent inhibition. Molecular modeling studies of a chromenone-based inhibitor revealed that:

The chromenone ring system can engage in π–π stacking interactions with the indole (B1671886) side chain of a tryptophan residue (Trp86) in the active site of acetylcholinesterase. acs.org

The same chromenone core can form hydrophobic interactions with other key residues, such as His447. acs.org

A terminal piperidinium (B107235) moiety attached to the chromenone scaffold via a linker can participate in a π–cation interaction with a tyrosine residue (Tyr341) and an attractive charge interaction with an aspartate residue (Asp74). acs.org

Anticancer Mechanisms: In the context of anticancer activity, chromene derivatives have been shown to interact with key enzymes involved in cell proliferation and survival, such as tyrosine kinases. mdpi.com

Docking studies of a 2-amino-4H-benzo[h]chromene derivative into the active sites of EGFR and VEGFR-2 kinases showed that the amino group and the cyano group of the chromene could form crucial hydrogen bonds with amino acid residues like Met793 (in EGFR) and Cys919 (in VEGFR-2). mdpi.com

The aromatic rings of the chromene scaffold can establish hydrophobic and π-π stacking interactions within the kinase binding pockets, further stabilizing the ligand-enzyme complex. mdpi.com

These specific molecular interactions underscore the importance of the spatial arrangement of functional groups on the this compound scaffold. The amino group at the 6-position and the methyl group at the 2-position, along with the chromen-4-one core, provide a unique three-dimensional structure that can be tailored to achieve specific and high-affinity binding to a variety of biological targets.

Mechanistic Investigations and Molecular Target Identification

In Vitro Biological Activity Assessments (Excluding Clinical Trials)

In vitro studies are crucial for determining the potential therapeutic applications of new chemical entities. For the 4H-chromen-4-one family, these assessments have revealed significant activity in enzyme inhibition, cellular response modulation, and antimicrobial effects.

Derivatives of 4H-chromen-4-one have been identified as potent inhibitors of several key enzymes. A novel class of Rho-associated coiled-coil containing serine/threonine protein kinase (ROCK) inhibitors was developed from the 4H-chromen-4-one scaffold. nih.gov These kinases are considered potential targets for diabetic retinopathy. nih.gov Structure-activity relationship studies identified compound 12j (4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)) as a particularly active and selective inhibitor of ROCK I and ROCK II. nih.gov

Furthermore, the chromen-4-one structure has been explored for its interaction with sirtuins, a class of NAD⁺-dependent protein deacylases involved in various cellular processes. nih.govnih.gov Although potent and selective inhibitors for many sirtuin isoforms are known, Sirtuin 4 (Sirt4), a mitochondrial sirtuin, has been a challenging target. nih.gov Recent virtual screening and structure-assisted design have led to the identification of first-in-class potent and selective Sirt4 inhibitors, with kinetic analyses suggesting the compounds compete with the acyl peptide substrate. nih.gov

Other studies have successfully synthesized and characterized chromen-4-one substituted oxadiazole analogs as effective inhibitors of β-glucuronidase, with all tested compounds showing superior or comparable activity to the standard D-saccharic acid 1,4-lactone. nih.gov

Table 1: Enzyme Inhibition by 4H-Chromen-4-one Derivatives

| Compound | Target Enzyme/Receptor | Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j) | ROCK I / ROCK II | IC₅₀ = 15 nM / 6 nM | nih.gov |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (12) | Sigma 1 (σ₁) Receptor | Kᵢ = 19.6 nM | nih.govnih.gov |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20) | Sigma 1 (σ₁) Receptor | Kᵢ = 27.2 nM | nih.govnih.gov |

| Chromen-4-one substituted oxadiazole analog (Compound 6) | β-Glucuronidase | IC₅₀ = 0.80 ± 0.10 µM | nih.gov |

The 4H-chromene scaffold is a cornerstone in the development of agents that modulate fundamental cellular processes like apoptosis and cell cycle progression. Numerous 2-amino-4H-chromene derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231, T47D), colon (HCT-116), and liver (HepG-2) cancer cells. nih.govnih.govresearchgate.netfrontiersin.org

For instance, a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles showed potent cell growth inhibitory activity, with IC₅₀ values often more potent than the reference drug etoposide. nih.gov Similarly, 4-Aryl-4H-chromene derivatives have shown antiproliferative character, with some inducing apoptosis and causing cell cycle accumulation in specific phases. researchgate.net One such derivative, D19 , was found to induce G2/M phase arrest and apoptosis in U87 glioblastoma cells by targeting microtubules. wilddata.cn

Beyond cancer, chromen-4-one derivatives have been investigated for their protective effects. Compound 12j , the ROCK inhibitor, was shown to protect retinal neurons from cell death induced by high glucose-mediated oxidative stress and apoptosis. nih.govresearchgate.net This highlights the scaffold's potential in modulating cellular responses to metabolic stress.

Table 2: Cellular Responses to 4H-Chromene Derivatives

| Compound Class / Specific Compound | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | Potent cytotoxic activity (IC₅₀ < 30 μg/mL) | nih.gov |

| 4H-chromene-based azo chromophores (Compounds 4b, 4c) | HCT-116, MCF-7, HepG-2 | Significant antiproliferative activity (IC₅₀ = 0.3 to 2 µg/mL) | nih.gov |

| 4-Aryl-4H-chromene derivative (D19) | U87 (Glioblastoma) | Antiproliferative activity (IC₅₀ = 0.90 µM), G2/M phase arrest, apoptosis | wilddata.cn |

| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j) | Retinal Explants | Protection from high glucose-induced oxidative stress and apoptosis | nih.govresearchgate.net |

The 4H-chromene nucleus is a key pharmacophore for developing new antimicrobial agents. acs.orgnih.gov Synthesized derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govtandfonline.comias.ac.intandfonline.com

In one study, novel 2-amino-4H-chromene derivatives were synthesized and tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with several compounds showing encouraging antibacterial activity. tandfonline.com Another report detailed a series of 2-amino-4H-chromenes that exhibited moderate to potent activity, with specific analogues showing significant zones of inhibition against E. coli and S. aureus. ias.ac.in

Hybrid molecules incorporating the 4H-chromene scaffold have also proven effective. A series of 4H-chromene based indole-pyrimidine hybrids were evaluated, with one compound in particular showing exceptional efficacy against all tested bacterial and fungal strains, outperforming the standard drugs Ampicillin and Itraconazole. nih.gov Similarly, 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives were found to inhibit biofilm formation and urease activity in Proteus mirabilis. tandfonline.com

Table 3: Antimicrobial Activity of 4H-Chromene Derivatives

| Compound Class / Specific Compound | Target Microorganism(s) | Activity Metric | Reference |

|---|---|---|---|

| 2-amino-4H-chromene derivatives (3h, 3o, 3r) | Staphylococcus aureus | Zone of Inhibition: 25 mm | ias.ac.in |

| 2-amino-4H-chromene derivatives (3k, 3m, 3r) | Escherichia coli | Zone of Inhibition: 25 mm | ias.ac.in |

| 4H-Chromene Indole-Pyrimidine Hybrid (10f) | Gram-positive & Gram-negative bacteria, Fungi | Exceptional efficacy compared to Ampicillin & Itraconazole | nih.gov |

| 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (DMPC) | Streptococcus spp., Penicillium chrysogenum | Potent antibacterial and antifungal action | tandfonline.com |

| 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile (4f, 4g) | Proteus mirabilis | Inhibition of biofilm formation | tandfonline.com |

Elucidation of Molecular Mechanisms

To advance from observed activity to rational drug design, it is essential to elucidate the precise molecular mechanisms through which these compounds exert their effects. This involves studying their binding interactions with protein targets and their influence on cellular signaling pathways.

Molecular docking and binding assays have provided detailed insights into how 4H-chromen-4-one derivatives interact with their biological targets. Studies on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed potent and selective binding to the sigma 1 (σ₁) receptor, a molecular chaperone implicated in neurodegenerative diseases. nih.govnih.govrsc.org Docking simulations of compound 20 into the human σ₁ receptor crystal structure showed that the chromenone moiety is involved in hydrophobic alkyl interactions with residues Leu95 and Leu182, as well as a π-alkyl interaction with Tyr206. rsc.org

In the context of anticancer activity, the derivative D19 was found to interact with the colchicine-binding site of tubulin, thereby inhibiting its polymerization and disrupting the cellular cytoskeleton. wilddata.cn For enzyme inhibition, the binding mode of a potent chromen-4-one-oxadiazole inhibitor (Compound 6 ) in the active site of β-glucuronidase was analyzed. nih.gov The analysis showed three conventional hydrogen bonds and multiple hydrophobic interactions with key amino acid residues, explaining its strong inhibitory effect. nih.gov

Table 4: Ligand-Protein Binding Interactions of 4H-Chromen-4-one Derivatives

| Compound | Protein Target | Key Binding Interactions / Site | Reference |

|---|---|---|---|

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20) | Sigma 1 (σ₁) Receptor | Hydrophobic interactions with Leu95, Leu182; π-alkyl interaction with Tyr206 | rsc.org |

| 4-Aryl-4H-chromene derivative (D19) | Tubulin | Colchicine-binding site | wilddata.cn |

| Chromen-4-one oxadiazole analog (Compound 6) | β-Glucuronidase | H-bonds with Glu418, Tyr472; Hydrophobic interactions with Phe450, Trp528 | nih.gov |

| Chromen-4-one-2-carboxylic acid derivative (90) | GPR55 Receptor | The 4-oxo function is critical, likely acting as a hydrogen bond acceptor for binding. | acs.org |

The biological activities of 4H-chromen-4-one derivatives are often a consequence of their ability to modulate critical intracellular signaling pathways. A significant finding in this area comes from the study of novel 2-phenyl-4H-chromen-4-one derivatives designed as anti-inflammatory agents. nih.gov One of the most effective compounds from this series was shown to suppress inflammation induced by lipopolysaccharides (LPS). nih.gov Mechanistic studies revealed that this effect was achieved by inhibiting the Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov The compound downregulated the expression of downstream pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating a clear mechanism for its anti-inflammatory action at the molecular level. nih.gov

Computational and Theoretical Chemistry Approaches in 6 Amino 2 Methyl 4h Chromen 4 One Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to simulate the interaction between a small molecule (ligand) and a protein's binding site, helping to predict binding affinity and mode. nih.govresearchgate.net

In the research of chromenone derivatives, molecular docking has been instrumental in identifying potential biological targets and understanding their mechanism of action. For instance, a derivative, 6-((2-amino-6-methylpyrimidin-4-yl)amino)-2-methyl-4H-chromen-4-one, was docked into the quinone-binding site of Calditerrivibrio thermarum NDH-II. researchgate.net The study revealed that the chromonyl-pyrimidine molecule is positioned between key residues Q317 and I379, with a hydrogen bond forming between the ketone oxygen of the chromenone and the isoalloxazine nitrogen in the FAD cofactor. researchgate.net

Other studies have explored the potential of chromenone derivatives against various targets:

Cholinesterases: As a strategy for treating Alzheimer's disease, chromenone derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking helps to elucidate the binding modes of the most potent inhibitors within the active sites of these enzymes. nih.gov

Kinases: Chromone (B188151) analogues have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator in the cell cycle. researchgate.net Docking and molecular dynamics studies on these compounds have shown that hydrogen bond donors or acceptors at the 2 and 3-positions of the chromone ring are crucial for potent inhibition. researchgate.net A series of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were docked against the Bcr-Abl oncogene, with binding energies ranging from -6.9 to -10.16 kcal/mol, suggesting their potential as antileukemic agents. nih.gov

Antibacterial Targets: Derivatives of 6-aminoflavone (B1602494) (a related 2-phenyl-4H-chromen-4-one structure) have been studied for their antibacterial effects against S. aureus. tandfonline.com

These computational predictions of ligand-target interactions are crucial for rationalizing observed biological activities and for the further development of chromenone-based therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Chromenone Derivatives

| Chromenone Derivative | Target Protein | Software | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| 6-((2-amino-6-methylpyrimidin-4-yl)amino)-2-methyl-4H-chromen-4-one | C. thermarum NDH-II | Not Specified | Not Specified | Q317, I379 | researchgate.net |

| 4H-Chromone-tetrahydropyrimidine derivatives | Bcr-Abl Oncogene | AutoDock 4 & Vina | -6.9 to -10.16 | Not Specified | nih.gov |

| Chromenone-based dual inhibitors | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Not Specified | Not Specified | Not Specified | nih.gov |

| Flavone and Isoflavone analogues | Cyclin Dependent Kinase-2 (CDK-2) | AutoDock 4.2 | Not Specified | Not Specified | researchgate.net |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for calculating a molecule's geometric, electronic, and energetic properties, providing a theoretical foundation for its behavior. d-nb.inforesearchgate.net For chromenone derivatives, DFT studies offer deep insights into their intrinsic properties. nih.gov

Geometrical and Electronic Structure Analysis

DFT calculations are employed to determine the optimized molecular geometry of a compound, including its bond lengths and bond angles. materialsciencejournal.org These structural parameters are fundamental for understanding the molecule's stability and conformation. For chromone derivatives, DFT has been used to study the planarity of the ring system and the orientation of substituent groups. d-nb.infonih.gov

The electronic structure analysis provides information on how electrons are distributed within the molecule. This is crucial for understanding the molecule's reactivity and intermolecular interactions. For example, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations were used to determine bond lengths, such as the C-N bond of the amino group (1.362 Å) and the nitro group (1.4779 Å), providing insight into their electronic environment. materialsciencejournal.org

Table 2: Representative Calculated Geometrical Parameters for a Chromenone Core (Note: These are generalized values for the chromone scaffold based on DFT studies of related derivatives, not specific experimental values for 6-Amino-2-methyl-4H-chromen-4-one.)

| Parameter | Description | Typical Calculated Value (Å or °) | Source |

|---|---|---|---|

| C=O Bond Length | Carbonyl group bond | ~1.22 - 1.25 Å | d-nb.info |

| C-O (in ring) Bond Length | Ether linkage in the pyran ring | ~1.36 - 1.38 Å | d-nb.info |

| C-C (aromatic) Bond Length | Bonds within the benzene (B151609) ring | ~1.38 - 1.41 Å | d-nb.info |

| O=C-C Bond Angle | Angle involving the carbonyl group | ~120 - 123° | d-nb.info |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comnumberanalytics.com The LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a large energy gap indicates higher stability and lower chemical reactivity. irjweb.com In studies of 2-amino-4H-chromene derivatives, calculated HOMO and LUMO energies have been used to indicate efficient charge transfer within the molecular structure. nih.gov For 3-formyl chromone derivatives, a narrow HOMO-LUMO gap was found to confirm their bioactive nature. nih.gov

Table 3: Illustrative FMO Data for Chromene/Chromenone Derivatives from DFT Studies

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones | Not Specified | Not Specified | 3.45 to 4.29 | B3LYP/6-31G(d,p) | researchgate.net |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G | irjweb.com |

| 3-Formyl chromone derivatives | Not Specified | Not Specified | Narrow (confirms bioactivity) | B3LYP with 3 basis sets | nih.gov |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de MESP maps visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are rich or deficient in electrons. uni-muenchen.deresearchgate.net

Different colors on the MESP map represent different potential values. wolfram.com Typically:

Red and Yellow/Orange regions indicate a negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. researchgate.net

Blue regions indicate a positive electrostatic potential, corresponding to areas with low electron density. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms. researchgate.net

Green regions represent areas with a near-zero or neutral potential. researchgate.net

By analyzing the MESP map of a chromenone derivative, researchers can identify the most probable sites for intermolecular interactions, such as hydrogen bonding, and predict how the molecule will interact with biological receptors or other reactants. researchgate.netnih.gov

Advanced Quantum Chemical Calculations

Beyond standard DFT methods, more advanced quantum chemical calculations provide deeper levels of insight into the electronic structure and bonding of molecules.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgwiley-vch.de This allows for the definition of an atom within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density. wikipedia.orgamercrystalassn.org

Key features of a QTAIM analysis include:

Bond Critical Points (BCPs): These are points of minimum electron density along a bond path that links two atomic nuclei. wiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide quantitative information about the nature of the interaction.

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the strength of the bond. orientjchem.org

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) signifies a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals forces, where electron density is depleted in the interatomic region.

QTAIM has been applied to chromone derivatives to analyze atom-atom interactions, confirm the presence of intra- and intermolecular hydrogen bonds, and characterize the π-bond character in the aromatic rings. d-nb.infoorientjchem.org This method offers a powerful framework for moving from the empirical concept of a chemical bond to a quantitative, quantum mechanical description. d-nb.infoamercrystalassn.org

Table 4: Key Parameters in QTAIM Analysis

| Parameter | Symbol | Interpretation | Source |

|---|---|---|---|

| Electron Density at BCP | ρ(r) | Correlates with bond strength/order. | orientjchem.org |

| Laplacian of Electron Density | ∇²ρ(r) | ∇²ρ < 0 for shared-shell (covalent) interactions. ∇²ρ > 0 for closed-shell (ionic, H-bond) interactions. | d-nb.info |

| Ellipticity | ε | Measures the anisotropy of electron density at the BCP; higher values indicate significant π-character. | d-nb.info |

| Bond Path | - | A line of maximum electron density linking two nuclei, considered a universal indicator of chemical bonding. | wiley-vch.de |

Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and biological activity of molecules, including chromone derivatives. These interactions, though weaker than covalent bonds, collectively play a significant role in molecular recognition and binding. d-nb.infoescholarship.org For chromone scaffolds, key NCIs include hydrogen bonding, π-π stacking, and van der Waals forces.

Research on related chromone derivatives highlights the importance of these interactions. For instance, in studies of chromone derivatives as potential enzyme inhibitors, hydrogen bonds often form between the chromone's carbonyl oxygen or other substituents and amino acid residues in the active site of a protein. nih.gov The amino group at the 6-position and the carbonyl group at the 4-position of this compound are potential sites for forming strong hydrogen bonds.

Furthermore, the aromatic rings of the chromone structure can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. tandfonline.com Quantum Theory of Atoms in Molecules (QTAIM) analysis on some chromone derivatives has confirmed the presence of π-bond interactions within the aromatic regions of the molecules. d-nb.info The nature and strength of these interactions are highly dependent on the specific substituents on the chromone ring. A computational analysis of functional groups interacting with graphene, a large aromatic system, showed that amino and carbonyl groups can engage in significant non-covalent interactions. nih.gov

The table below, derived from computational studies on various organic molecules, illustrates the typical energy ranges for different types of non-covalent interactions that would be relevant for this compound.

| Interaction Type | Typical Strength (kcal/mol) | Distance Dependence |

| Electrostatic | 1-100 | r⁻¹ |

| Hydrogen Bonding | 1-30 | r⁻² |

| π-π Interactions | 1-10 | Variable |

| Dispersion | 0.1-1 | r⁻⁶ |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For chromone derivatives, MD simulations can provide insights into how these molecules interact with biological targets, such as proteins or nucleic acids, and how they behave in a solution environment. These simulations can reveal the stability of protein-ligand complexes and the conformational changes that may occur upon binding. acs.org

Studies on various chromone derivatives have utilized MD simulations to validate docking poses and assess the stability of the ligand within the binding site of a target protein. tandfonline.comacs.orgtandfonline.com For example, MD simulations of chromone derivatives targeting the cyclooxygenase (COX) enzyme and the Bcr-Abl oncogene have shown that stable complexes are formed, with the ligand remaining well-positioned within the active site throughout the simulation. tandfonline.comacs.org Key metrics from these simulations, such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), provide information on the stability of the complex and the flexibility of the protein and ligand. tandfonline.com

For this compound, MD simulations could be employed to understand its interactions with potential biological targets. The simulation would model the compound and its target in a solvated environment, and the trajectory of the atoms would be calculated over a set period, providing a detailed view of the binding dynamics.

Conformational Dynamics and Stability of Complexes

The conformational dynamics of a molecule refer to the different spatial arrangements of its atoms that can be interconverted through rotation around single bonds. libretexts.org The stability of a complex, such as a ligand bound to a protein or a metal ion chelate, is a measure of the strength of the interactions holding the components together. researchgate.net

The stability of complexes formed between chromone derivatives and metal ions has also been a subject of study. Chromones can act as chelating agents, forming stable complexes with various metal ions. rsc.org The stability of these metal complexes is influenced by factors such as the nature of the metal ion (size and charge) and the ligand (substituents and their positions). dalalinstitute.com For instance, the stability of complexes between certain ligands and a series of divalent metal ions was found to follow the Irving-William series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. dalalinstitute.com

The following table provides an example of stability constants for complexes of a related compound, ethylenediamine, with various metal ions, illustrating the trends in complex stability.

| Metal Ion | log K₁ |

| Co²⁺ | 5.89 |

| Ni²⁺ | 7.52 |

| Cu²⁺ | 10.55 |

| Zn²⁺ | 5.71 |

Spectroscopic Characterization Techniques in Chromenone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental in the characterization of chromenone derivatives.

In the ¹H NMR spectrum of 6-Amino-2-methyl-4H-chromen-4-one, distinct signals are expected for the aromatic protons, the vinylic proton of the pyran ring, the methyl group, and the amino group protons. The protons on the benzene (B151609) ring would appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The vinylic proton at the C3 position is anticipated to appear as a singlet, while the methyl group at the C2 position would also produce a characteristic singlet signal. The protons of the amino group at the C6 position would likely appear as a broad singlet, which is exchangeable with D₂O.

While specific experimental NMR data for this compound is not widely available in the cited literature, the expected chemical shifts can be predicted based on known data for similar chromenone structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on general principles and data from related compounds.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ | ~2.3 | -CH₃ | ~20 |

| H-3 | ~6.1 | C-2 | ~165 |

| H-5 | ~7.3 | C-3 | ~110 |

| H-7 | ~6.8 | C-4 | ~175 |

| H-8 | ~7.0 | C-4a | ~120 |

| -NH₂ | ~4.5 (broad) | C-5 | ~125 |

| C-6 | ~145 | ||

| C-7 | ~115 | ||

| C-8 | ~120 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include the stretching vibration of the carbonyl group (C=O) of the pyranone ring, typically appearing in the region of 1650-1600 cm⁻¹. The N-H stretching vibrations of the primary amino group are expected to be observed as two bands in the range of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be found around 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic and pyran rings would appear in the 1600-1450 cm⁻¹ region. Additionally, C-N and C-O stretching vibrations would be present in the fingerprint region (below 1400 cm⁻¹). For example, in a series of related 2-amino-3-cyano-4H-chromenes, characteristic IR peaks were observed for the amino group (3442-3199 cm⁻¹), the nitrile group (around 2204 cm⁻¹), and the C=C double bonds (around 1664 cm⁻¹). nih.gov

Table 2: Expected Infrared Absorption Bands for this compound Data is predicted based on characteristic functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methyl (-CH₃) | C-H Stretch | 2975 - 2850 |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1600 |

| Aromatic/Vinylic C=C | C=C Stretch | 1600 - 1450 |

| Amino (-NH₂) | N-H Bend | 1640 - 1560 |

| C-N | C-N Stretch | 1350 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromenone core, being a conjugated system, is expected to show characteristic absorption bands in the UV-Vis spectrum.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 175. The fragmentation pattern would provide further structural information. Common fragmentation pathways for chromenones involve the retro-Diels-Alder reaction, leading to the cleavage of the pyran ring. The loss of small, stable molecules such as CO and CH₃ is also a common fragmentation pathway. Predicted mass spectrometry data for the related compound 6-amino-4H-chromen-4-one shows a prominent [M+H]⁺ adduct at m/z 162.05496. uni.lu For this compound, the [M+H]⁺ peak would be at approximately m/z 176.

Table 3: Predicted Mass Spectrometry Data for this compound Data is based on the molecular formula and predicted adducts.

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 175.06 |

| [M+H]⁺ | 176.07 |

| [M+Na]⁺ | 198.05 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related chromene derivatives provide valuable insights. For example, the crystal structure of 2-methylamino-4-(6-methyl-4-oxo-4H-chromen-3-yl)-3-nitro-pyrano[3,2-c]chromen-5(4H)-one reveals that the chromene rings are nearly planar. nih.gov In the solid state, molecules of chromenone derivatives are often linked by intermolecular hydrogen bonds, for instance between the amino group of one molecule and the carbonyl oxygen of another, forming complex supramolecular architectures. nih.govresearchgate.net Such interactions significantly influence the physical properties of the compound, including its melting point and solubility. The planarity of the chromene ring system is a common feature in these structures.

Emerging Applications and Future Research Directions Non Therapeutic/clinical

Chromenones as Chemical Probes and Building Blocks

The chromenone scaffold, and specifically derivatives like 6-Amino-2-methyl-4H-chromen-4-one, are recognized as valuable organic building blocks. The presence of the amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures. This makes it a crucial intermediate in the synthesis of a wide array of organic compounds.

While specific research on this compound as a fluorescent probe is still emerging, the broader class of aminocoumarins and related chromenones are well-known for their fluorescent properties. These properties are often sensitive to the local environment, making them suitable candidates for the development of chemical sensors. For instance, derivatives of 4-methyl-2,6-diformylphenol have been utilized as fluorescent chemosensors for pH, capable of distinguishing between normal and cancer cells based on their different pH environments. nih.gov The amino group in this compound could be functionalized to create derivatives that exhibit specific responses, such as changes in fluorescence, in the presence of certain analytes.

The versatility of the chromenone core is further highlighted by its use in the synthesis of complex heterocyclic systems. One-pot, three-component reactions involving substituted salicylaldehydes, malononitrile (B47326), and dialkylphosphites have been developed to synthesize 2-amino-3-cyano-4H-chromen-4-ylphosphonates, demonstrating the utility of the chromene skeleton as a scaffold for creating diverse molecular libraries. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75487-98-8 | nih.gov |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 g/mol | nih.gov |

| Melting Point | 275 °C | nih.gov |

| Boiling Point | 347.4±42.0 °C (Predicted) | nih.gov |

| Density | 1.275±0.06 g/cm³ (Predicted) | nih.gov |

Potential in Materials Science and Analytical Chemistry

The unique electronic and photophysical properties of chromenone derivatives suggest their potential application in the field of materials science. While direct applications of this compound in materials are not yet widely reported, its role as a precursor to functional materials is an active area of research. For example, the amino group can be diazotized and coupled with other aromatic compounds to synthesize azo dyes, which have applications in textiles, printing, and as nonlinear optical materials.

In analytical chemistry, the development of chemosensors for the detection of various ions and molecules is of great importance. The chromenone scaffold can be modified to create selective and sensitive sensors. For instance, the synthesis of 2-amino-3-cyano-4H-chromenes has been explored for their potential as anticancer and antifungal agents, with molecular docking studies suggesting their interaction with specific enzymes. nih.gov This ability to design molecules with specific binding properties could be harnessed to create analytical tools for detecting these or other biological targets.

Advancements in Green Chemistry Methodologies for Synthesis

The synthesis of chromenone derivatives, including this compound, has been a focus of green chemistry initiatives aimed at developing more environmentally benign synthetic routes. Traditional methods often involve harsh reaction conditions and the use of hazardous solvents.

Recent advancements have focused on one-pot, multicomponent reactions which offer several advantages, including higher atom economy, reduced waste, and simplified procedures. acs.org Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields in shorter reaction times. acs.org For example, the synthesis of various 2-amino-4H-chromene derivatives has been efficiently achieved through microwave-assisted one-pot, three-component reactions. acs.org

Furthermore, solvent-free synthesis methods are being explored to minimize the environmental impact of chemical production. These methods not only reduce pollution but can also lead to improved reaction efficiency and easier product isolation. The development of such green catalytic methods for the synthesis of this compound and its derivatives is a crucial step towards sustainable chemical manufacturing.

Table 2: Green Synthesis Approaches for Chromenone Derivatives

| Method | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, reduced side reactions |

| One-Pot Multicomponent Reactions | Multiple bonds formed in a single step | High atom economy, reduced waste, simplified workup |

| Solvent-Free Synthesis | Reactions conducted without a solvent | Reduced environmental impact, easier product purification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2-methyl-4H-chromen-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via the Pechmann condensation, a classic method for chromenone derivatives. This involves reacting phenols with β-ketoesters under acidic conditions (e.g., sulfuric acid). For example, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one—a structurally similar compound—is synthesized using 1-(2,4-dihydroxyphenyl)ethanone and ethyl acetoacetate . Optimization includes adjusting catalyst concentration, temperature (80–120°C), and solvent choice (e.g., ethanol or dioxane). Post-synthetic purification via column chromatography or recrystallization improves purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding. The amino group’s resonance at δ 5.2–6.0 ppm (in DMSO-d6) is critical for structural validation .

- X-ray Crystallography : For crystal structure determination, SHELX software (e.g., SHELXL-2018) refines diffraction data. Key parameters include R-factor minimization (<5%) and hydrogen-bonding network analysis .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectrophotometry. Stability studies under varying pH (2–12) and temperatures (25–60°C) are analyzed via HPLC to monitor degradation products. For example, similar chromenones show reduced stability in alkaline conditions due to lactone ring hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity across studies may arise from assay variability (e.g., bacterial strain differences) or compound purity. To resolve contradictions:

- Standardize bioassays using CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.

- Validate purity via LC-MS and quantify batch-to-batch variability.

- Apply statistical meta-analysis to aggregate data from independent studies .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Parameterize the amino and methyl groups for hydrogen bonding and hydrophobic contacts.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic sites. For example, chromenone derivatives show high affinity for ATP-binding pockets due to planar aromatic systems .

Q. How can regioselective functionalization be achieved in the chromen-4-one scaffold to enhance bioactivity?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 6-position using N-bromosuccinimide in acetic acid.

- Nucleophilic Aromatic Substitution : React the amino group with acyl chlorides to form amides. For instance, 7-amino-4,6-dimethyl-2H-chromen-2-one derivatives are synthesized via nitration followed by reduction .

Q. What methodologies are employed to assess the pharmacokinetic properties of chromen-4-one derivatives in preclinical studies?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability.

- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Excretion : Radiolabeled compounds track renal clearance in animal models.

- In Vivo Studies : Dose rats intravenously/orally and measure plasma concentration-time curves. Chromenones with logP >2.5 typically show improved bioavailability .

Q. What are the best practices for analyzing stability and degradation products of this compound under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and oxidative stress (HO). Monitor degradation via HPLC-PDA.

- Degradation Pathways : Identify primary products (e.g., ring-opened carboxylic acids) using high-resolution mass spectrometry (HRMS). Stability-indicating methods are validated per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.